molecular formula C11H12N2O2S B3051236 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one CAS No. 32261-88-4

3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B3051236
CAS No.: 32261-88-4
M. Wt: 236.29 g/mol
InChI Key: WCPYYANHAHKFBP-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one (CAS 32261-88-4) is a thiohydantoin derivative characterized by a 2-thioxoimidazolidin-4-one core substituted at the N3 position with a 4-ethoxyphenyl group . Thiohydantoins are a notable class of heterocyclic compounds known for their diverse bioactivities, which include antidiabetic, anti-inflammatory, and antimicrobial properties . The specific bioactivity profile is often modulated by the substituents at the core structure, and the presence of the 4-ethoxyphenyl group in this compound is known to enhance lipophilicity, thereby potentially influencing membrane permeability and target binding affinity . In research settings, this compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds and is investigated for its potential antimicrobial and antifungal activities . Its mechanism of action is thought to involve the thioxo group, which can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity . The compound can be synthesized via several routes. A common method involves the cyclocondensation of 4-ethoxyphenyl isothiocyanate with glycine ethyl ester, which proceeds in two stages with an optimized yield of 50–60% . A more efficient, microwave-assisted synthesis using 4-ethoxybenzil and thiourea in a DMSO/KOH solvent system has been developed, which enhances reaction kinetics and provides a yield of 68–72% with high purity . Key identification data includes a molecular formula of C11H12N2O2S and a molecular weight of 236.29 g/mol . The compound has a reported solubility of greater than 35.4 μg/mL at pH 7.4 . This product is intended for research and further chemical development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)13-10(14)7-12-11(13)16/h3-6H,2,7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPYYANHAHKFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954071
Record name 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32261-88-4
Record name Hydantoin, 3-(p-ethoxyphenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032261884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 4-Ethoxyphenyl Isothiocyanate with Glycine Derivatives

A widely employed route involves the condensation of 4-ethoxyphenyl isothiocyanate with glycine ethyl ester. The reaction proceeds in two stages:

  • Formation of a Thiourea Intermediate :
    Glycine ethyl ester reacts with 4-ethoxyphenyl isothiocyanate in pyridine at 40°C for 24 hours, yielding a thiourea-linked intermediate.
  • Cyclization Under Acidic Conditions :
    The intermediate undergoes cyclization in refluxing 2 N hydrochloric acid, forming the imidazolidin-4-one core.

Key Conditions :

  • Solvent: Pyridine (condensation), aqueous HCl (cyclization)
  • Temperature: 40°C (condensation), reflux (cyclization)
  • Yield: ~50–60% (optimized via stoichiometric control)

Alternative Route via Benzil and Thiourea

Adapting methods for analogous thiohydantoins, benzil derivatives may react with thiourea under basic conditions. For 3-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one, 4-ethoxybenzil is treated with thiourea in dimethyl sulfoxide (DMSO) and aqueous potassium hydroxide under microwave irradiation (750 W, 9 pulses). This one-pot method enhances reaction efficiency, reducing time from hours to minutes.

Advantages :

  • Microwave irradiation accelerates reaction kinetics.
  • Eliminates multi-step purification.

Microwave-Assisted Synthesis

Optimization of Microwave Parameters

Microwave synthesis significantly improves yield and purity. A representative protocol involves:

  • Reagents : 4-ethoxybenzil (1 equiv), thiourea (1.2 equiv)
  • Solvent System : DMSO/KOH (3:1 v/v)
  • Irradiation : 750 W, 9 pulses (30 seconds each)
  • Workup : Neutralization with HCl, extraction with ethyl acetate.

Outcome :

  • Yield: 68–72%
  • Purity: >95% (HPLC)

Post-Synthetic Alkylation Strategies

Introducing the 4-Ethoxyphenyl Group

For derivatives lacking direct aromatic substitution, alkylation of pre-formed imidazolidinones is feasible. For example, 3-unsubstituted-2-thioxoimidazolidin-4-one reacts with 4-ethoxyphenyl bromide in dimethylformamide (DMF) using sodium hydride as a base.

Reaction Scheme :
$$
\text{Imidazolidinone} + \text{4-Ethoxyphenyl Bromide} \xrightarrow{\text{NaH, DMF}} \text{this compound}
$$

Conditions :

  • Temperature: 80°C, 12 hours
  • Yield: 45–50%

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Key Advantages Limitations
Cyclocondensation 50–60 24–48 h High purity, scalable Multi-step, solvent-intensive
Microwave-Assisted 68–72 <1 h Rapid, energy-efficient Specialized equipment required
Alkylation 45–50 12 h Flexibility in substitution Lower yield, byproduct formation

Characterization and Validation

Spectroscopic Data

  • $$^{13}\text{C}$$ NMR (DMSO-d$$_6$$) :
    • δ 167.2 (C=O), 158.4 (C=S), 132.1–114.7 (aromatic carbons), 63.5 (OCH$$2$$), 14.3 (CH$$3$$).
  • Mass Spectrometry (EI) :
    • m/z 292 [M]$$^+$$.

Purity Assessment

  • HPLC retention time: 8.2 min (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Opportunities

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Switching to ethanol/water mixtures reduces toxicity without compromising yield.

Catalytic Enhancements

Lewis acids (e.g., ZnCl$$_2$$) may accelerate cyclization steps, though their efficacy for ethoxyphenyl derivatives remains untested.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone

    Reduction: Reduction of the imidazolidinone ring to form corresponding amines

    Substitution: Nucleophilic substitution reactions at the ethoxyphenyl group

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines and reduced imidazolidinone derivatives

    Substitution: Halogenated ethoxyphenyl derivatives

Scientific Research Applications

3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: Investigated for its potential antimicrobial and antifungal activities

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the ethoxyphenyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Bioactivities of Selected Thiohydantoin Derivatives

Compound Name Substituents Activity (IC₅₀/MIC) Reference
3-[(2-Hydroxybenzylidene)amino]-2-thioxoimidazolidin-4-one N3: Schiff base; C5: H Cytotoxic (IC₅₀ = 8.2 µM)
5-(4-Bromophenyl)-2-thioxoimidazolidin-4-one (C5 ) C5: 4-bromophenyl Antibacterial (MIC = 4 µg/mL)
1-Acetyl-3-(2-hydroxyphenyl)-2-thioxoimidazolidin-4-one N1: Acetyl; N3: 2-hydroxyphenyl Antidiabetic (60% inhibition at 10 µM)
5,5'-Bis(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one N3: Butyl; C5: 4-iodophenyl CB1 receptor affinity (Ki = 12 nM)

Physicochemical Properties

Lipophilicity and hydrogen-bonding capacity significantly influence bioavailability:

  • LogP : Analogs with 4-ethoxyphenyl groups (e.g., CAS 62468-55-7) exhibit logP values ~3.7, indicating moderate lipophilicity suitable for CNS penetration .
  • Hydrogen Bonding : The thioxo group at C2 and carbonyl at C4 serve as hydrogen bond acceptors, enhancing interactions with targets like FAAH (fatty acid amide hydrolase) .

Table 2: Physicochemical Comparison

Compound Molecular Weight logP Hydrogen Bond Donors Reference
3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one (hypothetical) ~250 g/mol ~3.7 1
3-[(4-Chlorobenzylidene)amino]-2-thioxoimidazolidin-4-one 307 g/mol 4.1 1
5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one 234 g/mol 2.8 2

Biological Activity

3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one is a compound belonging to the class of thioxoimidazolidinones, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂N₂O₂S
  • Molecular Weight : 236.29 g/mol
  • Structural Features : The compound features an ethoxy group attached to a phenyl ring at the 4-position, which may enhance its solubility and bioavailability compared to other analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, emphasizing efficiency and yield. Common approaches include:

  • Heterocyclization of Substrates : This method involves the reaction of different substrates to form the imidazolidinone structure.
  • One-Pot Synthesis : A streamlined approach that combines multiple steps into one reaction vessel to increase efficiency.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-thioxoimidazolidin-4-one have shown significant cytotoxicity against HepG2 liver cancer cells with IC₅₀ values lower than standard chemotherapeutics like Staurosporine and 5-Fu .
  • Antimicrobial Properties : Compounds within this class have been evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.

Cytotoxicity Against HepG2 Cells

A study investigating the cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives reported that certain compounds exhibited significant apoptosis induction in HepG2 cells. The treatment led to:

  • Cell Cycle Arrest : Notable arrest at the G2/M phase.
  • Gene Expression Modulation : Enhanced expression of pro-apoptotic genes (e.g., p53, PUMA) while inhibiting anti-apoptotic genes (e.g., Bcl-2) was observed .

Antioxidant Activity

In vivo studies demonstrated that treatment with certain derivatives resulted in increased antioxidant levels (e.g., CAT, SOD) and reduced oxidative stress markers in tumor-bearing mice. This suggests a protective mechanism against cancer-induced oxidative damage .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-oneContains a methoxy group instead of ethoxyAnticancer properties
3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-oneEthoxy group at the 2-positionAntimicrobial activity
3-(Phenyl)-2-thioxoimidazolidin-4-oneLacks substituents on the phenyl ringGeneral biological activity

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions or Michael additions. For example:

  • Condensation with aldehydes : Reacting 3-amino-2-thioxoimidazolidin-4-one derivatives with aromatic aldehydes (e.g., 2-chlorobenzaldehyde) in ethanol under basic conditions (NaOH) yields substituted products. IR and NMR data are critical for confirming functional groups like C=CH (olefinic) and CH=N (imine) .
  • Michael addition : 2-Thioxoimidazolidin-4-one derivatives can be synthesized via Michael addition of 3-ethylhydrazinoacetate to N-substituted maleimides, followed by reaction with isothiocyanates .
    Optimization : Varying solvents (e.g., ethanol vs. DMF), catalysts (e.g., NaOH vs. piperidine), and temperature (room temperature vs. reflux) can improve yields. Design of Experiments (DoE) approaches are recommended for systematic optimization .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Spectroscopy :
    • IR : Identify ν(NH) (~3260 cm⁻¹) and ν(C=S) (~1200 cm⁻¹) stretches .
    • NMR : 1^1H NMR signals for olefinic protons (δ 6.70–8.58 ppm) and 13^{13}C NMR signals for imine carbons (δ ~143 ppm) are diagnostic .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and confirms tautomeric forms. For example, SHELXL refines bond lengths and angles with R factors < 0.1 .

Q. How can researchers synthesize and characterize metal complexes of this compound?

  • Synthesis : React the ligand with metal salts (e.g., Co(II), Ni(II), Pd(II)) in ethanol/water mixtures. Stoichiometric ratios (1:1 or 1:2 metal:ligand) and pH control (e.g., ammonium hydroxide) are critical .
  • Characterization :
    • Conductivity measurements to determine electrolyte type.
    • UV-Vis spectroscopy to identify d-d transitions (e.g., λmax ~600 nm for Co(II)).
    • Magnetic susceptibility for oxidation state confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or antiparasitic activity may arise from:

  • Purity : Use HPLC (>95% purity) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) to verify sample quality .
  • Assay protocols : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–72 hours).
  • Structural modifications : Compare activities of derivatives (e.g., halogen substituents vs. methoxy groups) to identify structure-activity relationships (SARs) .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., Schistosoma mansoni)?

  • In vitro assays : Expose adult parasites to the compound (10–100 μM) and monitor tegumental damage via scanning electron microscopy (SEM). Key metrics include spine loss and sucker collapse .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with parasite enzymes (e.g., thioredoxin glutathione reductase). Validate with mutagenesis studies .

Q. How can computational methods enhance the design of derivatives with improved stability or activity?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • MD simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., root-mean-square deviation < 2 Å) .

Q. What experimental approaches are suitable for analyzing the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
  • Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C indicates thermal stability) .
  • Light sensitivity : Store samples under UV light (254 nm) and assess photodegradation kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 2
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3-(4-Ethoxyphenyl)-2-thioxoimidazolidin-4-one

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